![molecular formula C16H15NO3 B484894 (4-Acetamidophenyl) 3-methylbenzoate CAS No. 392236-06-5](/img/structure/B484894.png)
(4-Acetamidophenyl) 3-methylbenzoate
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Overview
Description
Synthesis Analysis
A series of novel 4-acetamidophenyl 3- ( (Z)-but-2-enoyl)phenylcarbamate based chalcone moieties have been synthesized via green chemical Ti/Al (OH) 3 and Fe/Al (OH) 3 nano catalyzed pathway . Another method for synthesizing related compounds involves a novel telescopic process starting from 3-Bromo-1- (3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .Chemical Reactions Analysis
The chemical reactions involving “(4-Acetamidophenyl) 3-methylbenzoate” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Acetamidophenyl) 3-methylbenzoate” are not detailed in the sources I found .Scientific Research Applications
Synthesis of Chalcone Moieties
“(4-Acetamidophenyl) 3-methylbenzoate” has been used in the synthesis of chalcone moieties. A series of novel 4-acetamidophenyl 3-((Z)-but-2-enoyl)phenylcarbamate based chalcone moieties have been synthesized via green chemical Ti/Al(OH)3 and Fe/Al(OH)3 nano catalyzed pathway .
Molecular Docking Studies
This compound has been used in molecular docking studies. The compounds exhibited excellent binding energy towards the essential requirements of targeted compounds for EGFR receptor bearing quinazoline inhibitor .
Quantum Chemical Studies
“(4-Acetamidophenyl) 3-methylbenzoate” has been used in quantum chemical studies. Cyclic voltammetry (CV) studies reveal that HOMO and LUMO values of the compounds are evidenced that band along with intra molecular charge transfer character (D-π-A) .
Spectroscopic Investigations
This compound has been used in spectroscopic investigations. The synthesized molecules were interpreted by FT-IR, 1H-NMR, 13C-NMR, Mass and elemental analysis .
Synthesis of Novel Conjugates of Gallic Acid
“(4-Acetamidophenyl) 3-methylbenzoate” has been used in the synthesis of novel conjugates of gallic acid. Gallic acid was methylated to 3,4,5 trimethoxy gallic acid, which then underwent steglich esterification first with paracetamol and then with 4-hydroxy acetophenone to yield 4-acetamidophenyl 3,4,5-trimethoxybenzoate .
Antimicrobial Activity
The synthesized compounds have shown broad-spectrum antibacterial activity against several strains of bacteria and certain unicellular fungi .
Mechanism of Action
Target of Action
It shares structural similarities with acetaminophen (paracetamol), which is a selective cyclooxygenase-2 (cox-2) inhibitor . COX-2 is an enzyme responsible for inflammation and pain. Inhibition of COX-2 can lead to reduced pain and inflammation .
Mode of Action
Based on its structural similarity to acetaminophen, it may also act as a cox-2 inhibitor . This means it could potentially bind to the COX-2 enzyme and prevent it from catalyzing the production of prostaglandins, which are compounds involved in mediating inflammation and pain .
Biochemical Pathways
If it acts similarly to acetaminophen, it may affect the arachidonic acid pathway by inhibiting the cox-2 enzyme . This would reduce the production of prostaglandins, thereby alleviating pain and inflammation .
Pharmacokinetics
Based on its structural similarity to acetaminophen, it may have similar pharmacokinetic properties
Result of Action
If it acts similarly to acetaminophen, it may result in reduced production of prostaglandins, leading to decreased pain and inflammation .
Future Directions
properties
IUPAC Name |
(4-acetamidophenyl) 3-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-4-3-5-13(10-11)16(19)20-15-8-6-14(7-9-15)17-12(2)18/h3-10H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOFSUKGTPOKCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidophenyl 3-methylbenzoate |
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